molecular formula C8H5ClF2O B13461950 3-Chloro-4-(difluoromethyl)benzaldehyde

3-Chloro-4-(difluoromethyl)benzaldehyde

Cat. No.: B13461950
M. Wt: 190.57 g/mol
InChI Key: KIBXYFVEMGFPHS-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

3-chloro-4-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H

InChI Key

KIBXYFVEMGFPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination and difluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 3-Chloro-4-(difluoromethyl)benzaldehyde involves large-scale chemical processes that ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(difluoromethyl)benzaldehyde is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .

Biological Activity

3-Chloro-4-(difluoromethyl)benzaldehyde, a compound characterized by its unique trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Chloro-4-(difluoromethyl)benzaldehyde is C8H4ClF2OC_8H_4ClF_2O. It features a benzaldehyde moiety substituted with a chlorine atom and a difluoromethyl group at the para position. The presence of the difluoromethyl group enhances the compound's lipophilicity and may influence its biological activity.

1. Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups exhibit significant enzyme inhibition properties. For example, hydrazones derived from benzaldehydes have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The introduction of electronegative substituents, such as chlorine or trifluoromethyl groups, has been shown to enhance inhibitory potency. Specifically, studies have demonstrated that derivatives with a 3-chloro-4-(difluoromethyl)benzaldehyde structure can lead to dual inhibition of AChE and BuChE with varying IC50 values ranging from 46.8 µM to 881.1 µM depending on the specific derivative and conditions used .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
3-Chloro-4-(difluoromethyl)benzaldehyde46.8 - 137.719.1 - 881.1

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various derivatives on human cell lines. Notably, compounds synthesized from 3-Chloro-4-(difluoromethyl)benzaldehyde have shown no significant cytotoxicity towards HepG2 cells at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which 3-Chloro-4-(difluoromethyl)benzaldehyde exerts its biological effects primarily involves interactions at the molecular level with specific enzyme targets. The electronegative nature of the difluoromethyl group enhances binding affinity to active sites on enzymes, leading to effective inhibition. This is particularly relevant in the context of cholinergic signaling pathways where AChE and BuChE play crucial roles.

Case Study: Inhibition of Cholinesterases

A study conducted on various hydrazone derivatives demonstrated that those synthesized from 3-Chloro-4-(difluoromethyl)benzaldehyde exhibited promising dual inhibition properties against cholinesterases. The most potent inhibitors were identified through structure-activity relationship (SAR) analyses, revealing that modifications in substitution patterns significantly influenced enzyme affinity .

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